The synthesis of N-nitrosochlordiazepoxide typically involves the reaction of chlordiazepoxide with sodium nitrite in an acidic medium, such as hydrochloric acid. This method allows for the efficient formation of the nitroso derivative.
Recent studies have explored alternative methods for synthesizing N-nitroso compounds, including the use of tert-butyl nitrite under solvent-free conditions. This approach has demonstrated high yields and selectivity for secondary amines, suggesting its potential application in synthesizing N-nitrosochlordiazepoxide .
Another effective method includes using trichloromelamine combined with sodium nitrite in the presence of wet silica gel, which facilitates chemoselective N-nitrosation under mild conditions . The choice of reagents and conditions significantly influences the yield and purity of the final product.
N-Nitrosochlordiazepoxide can undergo various chemical reactions typical for N-nitroso compounds. These include:
The mechanism by which N-nitrosochlordiazepoxide exerts its effects is primarily through the formation of reactive nitrogen species that can modify biomolecules such as DNA. The process typically involves:
Research indicates that while N-nitrosochlordiazepoxide can form DNA adducts, it does not consistently induce mutations across various assays .
N-Nitrosochlordiazepoxide exhibits several notable physical and chemical properties:
Data regarding its melting point or boiling point are less documented but are essential for handling and storage considerations.
N-Nitrosochlordiazepoxide has primarily been studied within toxicology and pharmacology contexts due to its potential genotoxic effects. Its applications include:
N-Nitrosochlordiazepoxide (CAS No. 51715-17-4) is a nitrosamine derivative of the benzodiazepine drug chlordiazepoxide. Its molecular formula is C₁₆H₁₃ClN₄O₂, with a molecular weight of 328.75 g/mol [3] [7] [8]. The compound features three critical functional groups that define its reactivity and spectroscopic behavior:
The IUPAC name is 7-Chloro-2-(methyl(nitroso)amino)-5-phenyl-3H-benzo[e][1,4]diazepine 4-oxide, and its canonical SMILES notation is CN(N=O)C1=NC2=CC=C(Cl)C=C2C(C3=CC=CC=C3)=[N+]([O-])C1 [5] [8].
| Element | Quantity | Atomic Mass (g/mol) | Total Contribution |
|---|---|---|---|
| C | 16 | 12.01 | 192.16 |
| H | 13 | 1.008 | 13.104 |
| Cl | 1 | 35.45 | 35.45 |
| N | 4 | 14.01 | 56.04 |
| O | 2 | 16.00 | 32.00 |
| Total | 328.75 |
N-Nitrosochlordiazepoxide is synthesized through acid-catalyzed nitrosation of chlordiazepoxide hydrochloride. The reaction proceeds under mild acidic conditions (pH 3.2–4.6) using sodium nitrite (NaNO₂) as the nitrosating agent [2] [8]:
Key Steps:
Reaction Mechanism:
The nitrosation follows electrophilic substitution where nitrous acid (HNO₂), generated in situ from NaNO₂ and acetic acid, attacks the tertiary amine nitrogen of chlordiazepoxide. This forms a diazonium intermediate that rearranges to the stable N-nitroso derivative [2] [10].
N-Nitrosochlordiazepoxide exhibits distinct physical and stability properties critical for handling and analysis [7] [8]:
Stability Profile:
UV-Vis Spectroscopy:
N-Nitrosochlordiazepoxide shows a redshifted absorption maximum (291.0 nm) compared to chlordiazepoxide (263.30 nm), attributed to the n→π* transition of the nitroso group [2].
| Compound | λₘₐₓ (nm) | Transition Type | Solvent |
|---|---|---|---|
| Chlordiazepoxide HCl | 263.30 | π→π | Water |
| N-Nitrosochlordiazepoxide | 291.0 | n→π | Methanol |
Fourier Transform Infrared (FTIR) Spectroscopy:
Key vibrational bands confirm functional groups [2] [8]:
| Wavenumber (cm⁻¹) | Assignment | Bond/Vibration Type |
|---|---|---|
| 1,501 | N=O stretch | Nitroso group |
| 945 | N–O stretch | Benzodiazepine N-oxide |
| 750 | C–Cl stretch | Aryl chloride |
| 1,600–1,580 | C=C stretch | Benzene ring |
Mass Spectrometry:
LC-MS/MS analysis in positive ion mode reveals:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR data (400 MHz) elucidate proton/carbon environments [2] [8]:
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Proton Count |
|---|---|---|---|
| 3.340–3.419 | Singlet | –N–CH₃ | 3H |
| 5.358 | Multiplet | –N–CH₂– | 2H |
| 7.034–7.628 | Multiplet | Aromatic H (benzene rings) | 8H |
CAS No.:
CAS No.: 13982-63-3
CAS No.: 13836-61-8
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8